molecular formula C20H15Cl2FN2O3S B3546035 N~2~-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B3546035
M. Wt: 453.3 g/mol
InChI Key: AROZGAHAIMFNOB-UHFFFAOYSA-N
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Description

N~2~-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a complex organic compound characterized by the presence of dichlorophenyl, fluorophenyl, and phenylsulfonyl groups attached to a glycinamide backbone

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2FN2O3S/c21-18-10-9-16(12-19(18)22)25(29(27,28)17-7-2-1-3-8-17)13-20(26)24-15-6-4-5-14(23)11-15/h1-12H,13H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AROZGAHAIMFNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)F)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide typically involves multi-step organic reactions. One common approach is the reaction of 3,4-dichloroaniline with 3-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the intermediate product. This intermediate is then reacted with phenylsulfonyl chloride under basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N~2~-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N~2~-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(3,4-dichlorophenyl)-N-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(3,4-dichlorophenyl)-N-(3-chlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
  • N~2~-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide

Uniqueness

N~2~-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide is unique due to the specific combination of dichlorophenyl, fluorophenyl, and phenylsulfonyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~2~-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide
Reactant of Route 2
Reactant of Route 2
N~2~-(3,4-dichlorophenyl)-N-(3-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide

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